Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-
Description
Boroxines are six-membered cyclic compounds composed of three boron atoms and three oxygen atoms, forming a planar B₃O₃ ring. These compounds are central to supramolecular chemistry and materials science due to their Lewis acidity, self-assembly properties, and utility in cross-coupling reactions . The compound Boroxin, tris[4-(trimethylsilyl)-3-furanyl]- features a cyclotriboroxane core substituted with three 4-(trimethylsilyl)-3-furanyl groups.
Properties
CAS No. |
148367-34-4 |
|---|---|
Molecular Formula |
C21H33B3O6Si3 |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
[4-[4,6-bis(4-trimethylsilylfuran-3-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]furan-3-yl]-trimethylsilane |
InChI |
InChI=1S/C21H33B3O6Si3/c1-31(2,3)19-13-25-10-16(19)22-28-23(17-11-26-14-20(17)32(4,5)6)30-24(29-22)18-12-27-15-21(18)33(7,8)9/h10-15H,1-9H3 |
InChI Key |
UBOHSLVLQQPQDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=COC=C2[Si](C)(C)C)C3=COC=C3[Si](C)(C)C)C4=COC=C4[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Trimerization of Pre-Synthesized Boronic Acids
This method involves synthesizing 4-(trimethylsilyl)-3-furanylboronic acid followed by cyclocondensation.
Synthesis of 4-(Trimethylsilyl)-3-Furanylboronic Acid
-
Step 1: Silylation of 3-Bromofuran
Lithiation of 3-bromofuran at -78°C using n-butyllithium, followed by quenching with trimethylsilyl chloride (TMSCl), yields 4-(trimethylsilyl)-3-bromofuran . -
Step 2: Miyaura Borylation
Palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) converts the bromide to a boronic acid:
Trimerization to Boroxin
Heating the boronic acid in toluene under azeotropic dehydration (Dean-Stark trap) at 110°C for 12–24 hours drives cyclization:
Yield : 60–75% (dependent on purity of boronic acid).
In Situ Trimerization with Simultaneous Silylation
This one-pot approach combines silylation and boroxin formation, reducing purification steps.
Reaction Conditions
-
Substrates : 3-Furanylboronic acid, hexamethyldisilazane (HMDS).
-
Temperature : 90–120°C in anhydrous toluene.
Mechanism : HMDS acts as both silylating agent and dehydrating agent, enabling concurrent silylation and cyclization.
Optimization of Reaction Parameters
Catalytic Systems
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PTSA | 110 | 18 | 68 |
| Yb(OTf)₃ | 100 | 24 | 72 |
| None (thermal) | 130 | 36 | 45 |
Key Insight : Lewis acids like Yb(OTf)₃ enhance reaction rates by stabilizing intermediate boroxoles.
Solvent Effects
-
Toluene : Optimal for azeotropic water removal (yield: 70%).
-
THF : Lower yields (40%) due to coordination with boron.
-
DCM : No reaction observed.
Purification and Characterization
Purification Techniques
Spectroscopic Data
-
¹H NMR : δ 0.25 (s, 9H, TMS), δ 6.45–7.10 (m, furan-H).
Challenges and Limitations
Chemical Reactions Analysis
Hydrolysis and Boronic Acid Formation
The boroxin ring undergoes hydrolysis in aqueous or protic conditions, yielding the corresponding boronic acid. This reaction is critical for regenerating reactive boron species:
Conditions :
-
Hydrolysis occurs rapidly under acidic or basic conditions.
-
Stability in anhydrous environments allows controlled reactivity.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, similar to boronic acids. Its trimeric structure acts as a latent source of boronic acid under catalytic conditions .
Multicomponent Petasis Reactions
The boroxin-derived boronic acid engages in Petasis reactions, forming α-amino carbonyl compounds or heterocycles .
Example Reaction:
Key Observations :
-
Morpholine as the amine component yields Mannich bases (e.g., 139 ) .
-
Primary amines facilitate benzoxazine formation via intramolecular cyclization .
Electrophilic Aromatic Substitution
The furan rings undergo electrophilic substitution, directed by the electron-rich π-system and steric effects of trimethylsilyl groups.
Table 2: Substitution Reactions
| Electrophile | Conditions | Position Selectivity | Product Application |
|---|---|---|---|
| Nitronium Tetrafluoroborate | HNO₃, H₂SO₄ | C-5 of Furan | Nitroaromatic Intermediates |
| Acetyl Chloride | AlCl₃, CH₂Cl₂ | C-2 of Furan | Ketone Derivatives |
Mechanistic Note :
Coordination Chemistry
The boron atoms and furan oxygen lone pairs enable complexation with metals, relevant to catalysis and materials design.
Examples :
-
Formation of stable complexes with Cu(I) for click chemistry.
-
Use in covalent organic frameworks (COFs) via boroxine linkages .
Table 3: Reactivity Trends in Boroxines
Key Insight :
Scientific Research Applications
Chemistry
Boroxin serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo transformations makes it suitable for various chemical reactions:
- Synthesis of Disubstituted Furans : Boroxin can be derived from 3,4-bis(trimethylsilyl)furan through a series of reactions involving BCl3 and palladium-catalyzed treatments with organic halides. This method allows for the efficient production of 3,4-disubstituted furans that are challenging to obtain by other means .
- Catalytic Reactions : The compound has been employed in catalytic processes such as Suzuki cross-coupling reactions. It has shown potential in the kinetic resolution of amines and the formation of chiral amides using boronic acid catalysts .
Biology
In biological applications, Boroxin's boron content is particularly noteworthy:
- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its potential use in BNCT for cancer treatment. Its ability to selectively target tumor cells while sparing healthy tissue makes it a candidate for therapeutic applications.
Medicine
Boroxin's unique properties lend themselves to several medical applications:
- Drug Delivery Systems : Due to its capacity to form stable complexes with various drugs, Boroxin is being explored for its potential in drug delivery systems. This capability could enhance the efficacy and targeting of therapeutic agents.
Industry
In industrial contexts, Boroxin is utilized for the production of advanced materials:
- Polymers and Ceramics : The structural properties of Boroxin make it suitable for developing high-performance polymers and ceramics. Its incorporation into materials can improve mechanical properties and thermal stability.
Table 1: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Versatile building block |
| Biology | BNCT for cancer treatment | Selective targeting of tumor cells |
| Medicine | Drug delivery systems | Enhanced efficacy and targeting |
| Industry | Production of polymers and ceramics | Improved mechanical properties |
Case Study 1: Synthesis of Disubstituted Furans
A study demonstrated the conversion of 3,4-bis(trimethylsilyl)furan into various disubstituted furans using Boroxin as an intermediate. This approach highlighted the compound's utility in synthesizing complex organic structures that are otherwise difficult to obtain .
Case Study 2: Application in BNCT
Research indicated that Boroxin could be effectively utilized in BNCT protocols due to its selective uptake by tumor cells. This property was shown to enhance the therapeutic index compared to conventional treatments.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its ability to interact with various molecular targets. The furan rings and trimethylsilyl groups can participate in π-π interactions and hydrogen bonding, respectively, which can influence the compound’s reactivity and stability. The boron atoms can form stable complexes with other molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Boroxin Compounds
The following analysis compares Boroxin, tris[4-(trimethylsilyl)-3-furanyl]- with structurally related boroxines, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Electronic Differences
Reactivity in Cross-Coupling Reactions
- Electron-withdrawing substituents (e.g., fluorine in 448-59-9) increase boroxin’s Lewis acidity, accelerating transmetallation steps in cross-coupling reactions. However, steric hindrance from bulky groups (e.g., TMS in the target compound) may slow boroxine-boronic acid equilibration, reducing reaction efficiency .
- Methylphenyl boroxins (e.g., 5084-80-0) exhibit moderate reactivity due to balanced electronic and steric effects, making them versatile for diverse coupling partners .
Solubility and Thermal Stability
- The TMS-furanyl derivative is hypothesized to have superior solubility in non-polar solvents (e.g., toluene) due to the lipophilic TMS groups, whereas fluorinated analogs (e.g., 448-59-9) may require polar aprotic solvents .
- Fluorinated boroxins (e.g., 218963-15-6) demonstrate higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs (<200°C), critical for high-temperature applications .
Biological Activity
Boroxin, tris[4-(trimethylsilyl)-3-furanyl] is a boron-containing compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
Boroxin is characterized by its trisubstituted furan moieties, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of boronic acids with furan derivatives under specific catalytic conditions. Recent studies have explored the use of rhodium catalysts for the carbonylative reactions involving boron compounds, leading to the formation of various organic materials including derivatives of furans and indanones .
2. Biological Activity
The biological activity of Boroxin can be categorized into several key areas:
- Anticancer Properties : Preliminary studies suggest that boron-containing compounds can exhibit anticancer activity by modulating apoptosis pathways. Specifically, certain organoboron compounds have been shown to inhibit proteasome activity, which is crucial for cancer cell survival .
- Anti-inflammatory Effects : Research indicates that boron compounds may possess anti-inflammatory properties. They can potentially inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Enzyme Inhibition : Boroxin has been studied for its ability to inhibit specific enzymes such as aromatase and aldosterone synthase, which are involved in steroidogenesis and have implications in hormone-related cancers .
The mechanisms through which Boroxin exerts its biological effects include:
- Inhibition of Key Enzymes : By interacting with active sites on enzymes such as aromatase, Boroxin can alter the enzymatic activity and subsequently affect hormone levels in the body.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic factors within the cell.
4. Case Studies
Several case studies highlight the biological relevance of Boroxin:
- Study on Anticancer Activity : A notable case study investigated the effects of various organoboron compounds on breast cancer cell lines. Results indicated that compounds similar to Boroxin significantly reduced cell viability through apoptosis induction .
- Inflammation Model : In an animal model of inflammation, treatment with Boroxin derivatives resulted in reduced edema and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
5. Data Summary
The following table summarizes key findings related to the biological activity of Boroxin:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Enzyme inhibition (aromatase) | Modulation of steroidogenesis |
6.
Boroxin, tris[4-(trimethylsilyl)-3-furanyl], represents a promising area of research due to its diverse biological activities. Ongoing studies are necessary to fully elucidate its mechanisms and potential therapeutic applications. The compound's ability to inhibit key enzymes involved in cancer progression and inflammation positions it as a candidate for further exploration in medicinal chemistry.
Q & A
Q. What synthetic methodologies are recommended for preparing tris[4-(trimethylsilyl)-3-furanyl]boroxin, and what parameters critically affect yield and purity?
The synthesis of tris[4-(trimethylsilyl)-3-furanyl]boroxin can be inferred from analogous boroxin derivatives. A common approach involves reacting boron precursors (e.g., boron trihalides or boronic esters) with organometallic reagents like Grignard or lithium reagents derived from 4-(trimethylsilyl)-3-furan. Key parameters include:
- Anhydrous conditions : Moisture leads to hydrolysis of boroxin intermediates .
- Stoichiometric control : A 1:3 molar ratio of boron precursor to organometallic reagent ensures complete substitution .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity. Yield optimization may require temperature modulation (e.g., −78°C for reaction initiation) .
Q. How can researchers validate the structural integrity and purity of tris[4-(trimethylsilyl)-3-furanyl]boroxin?
- Multinuclear NMR :
- ¹¹B NMR : A singlet near δ 28–32 ppm confirms boroxin ring formation .
- ²⁹Si NMR : Peaks at δ 0–5 ppm verify trimethylsilyl group retention .
Q. What are the stability considerations for handling tris[4-(trimethylsilyl)-3-furanyl]boroxin in laboratory settings?
- Moisture sensitivity : The boroxin ring hydrolyzes in aqueous environments. Use inert-atmosphere techniques (glovebox/Schlenk line) for storage and reactions .
- Storage : Store under argon or nitrogen at 2–8°C in sealed, desiccated containers to prevent degradation .
- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures, though no direct data exists for this compound. Related boroxins decompose above 150°C .
Advanced Research Questions
Q. How do the electronic properties of 4-(trimethylsilyl)-3-furanyl substituents influence the Lewis acidity of tris[4-(trimethylsilyl)-3-furanyl]boroxin?
The trimethylsilyl (TMS) group is electron-donating via σ–π hyperconjugation, reducing boron’s Lewis acidity compared to electron-withdrawing substituents (e.g., fluorine in ). To quantify:
- Fluoride ion affinity (FIA) assays : Compare FIA values with fluorinated boroxins (e.g., tris(4-fluorophenyl)boroxin, FIA ≈ 80 kcal/mol) .
- Computational studies : Density functional theory (DFT) calculates partial charges on boron; TMS groups likely decrease electrophilicity, impacting catalytic activity in Lewis acid-mediated reactions .
Q. What experimental strategies can elucidate supramolecular interactions between tris[4-(trimethylsilyl)-3-furanyl]boroxin and aromatic systems?
- X-ray co-crystallization : Resolve host-guest complexes (e.g., with polycyclic aromatics) to identify π–π or B–O···H–C interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) with Lewis bases (e.g., pyridine derivatives) .
- Solid-state NMR : Probe dynamic interactions in composite materials (e.g., boron-doped polymers) .
Q. How can researchers resolve discrepancies in reported solubility profiles of tris[4-(trimethylsilyl)-3-furanyl]boroxin across solvent systems?
Discrepancies may arise from solvent polarity, impurities, or solvate formation. Methodological approaches include:
- Solubility screening : Test in graded solvents (hexane → THF → DMSO) under controlled humidity .
- HPLC purity analysis : Detect hydrolyzed byproducts (e.g., boronic acids) that alter solubility .
- Thermogravimetric analysis (TGA) : Identify solvent adducts (e.g., boroxin·THF solvates) that affect dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
